molecular formula C17H16ClFN2O2S B5639712 (1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one

(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B5639712
M. Wt: 366.8 g/mol
InChI Key: DEGNHLFRWHTBJB-NXEZZACHSA-N
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Description

(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[332]decan-10-one is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzothiophene ring: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable halogenated benzene compound.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like chlorine and fluorine gas or their derivatives.

    Construction of the diazabicyclo[3.3.2]decan-10-one core: This involves a series of cyclization and functional group transformations, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Fluorobenzene: A benzene ring with a fluorine substituent.

    Benzothiophene: A sulfur-containing heterocyclic compound.

Uniqueness

(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one is unique due to its combination of a bicyclic structure with chloro and fluoro substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2S/c18-14-13-11(19)5-2-6-12(13)24-15(14)17(23)21-7-9-3-1-4-10(8-21)20-16(9)22/h2,5-6,9-10H,1,3-4,7-8H2,(H,20,22)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNHLFRWHTBJB-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)NC2=O)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H](C1)NC2=O)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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